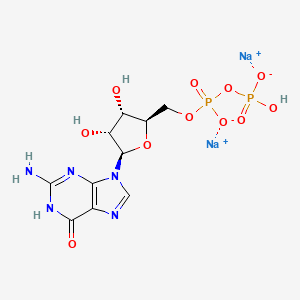
Guanosine 5'-diphosphate (disodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-diphosphate (disodium salt) is a purine nucleotide that plays a crucial role in various biochemical processes. It is a diphosphate ester of guanosine and is commonly used in research to study the kinetics and characteristics of GTPases, as well as cell signaling processes mediated by guanine nucleotide exchange factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guanosine 5’-diphosphate (disodium salt) can be synthesized through the phosphorylation of guanosine. The process involves the use of ectonucleotidases and nucleoside phosphorylase to convert guanosine into guanine . The reaction conditions typically include the use of water as a solvent, and the compound is often stored at -20°C to maintain its stability .
Industrial Production Methods
In industrial settings, the production of guanosine 5’-diphosphate (disodium salt) involves microbial fermentation using Corynebacterium species. The microbial source is then subjected to various purification processes to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 5’-diphosphate (disodium salt) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form guanosine 5’-triphosphate.
Reduction: It can be reduced to form guanosine monophosphate.
Substitution: The diphosphate group can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include pyruvate kinase for phosphorylation, and various oxidizing and reducing agents for oxidation and reduction reactions. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include guanosine 5’-triphosphate, guanosine monophosphate, and various guanosine derivatives .
Aplicaciones Científicas De Investigación
Guanosine 5’-diphosphate (disodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic reactions to study the kinetics of GTPases.
Biology: Plays a role in cell signaling processes mediated by guanine nucleotide exchange factors.
Mecanismo De Acción
Guanosine 5’-diphosphate (disodium salt) exerts its effects by binding to G-protein coupled receptors (GPCRs) and activating G proteins. This activation involves the exchange of bound guanosine 5’-diphosphate for guanosine 5’-triphosphate, which then triggers various downstream signaling pathways . The compound also activates adenosine 5’-triphosphate-sensitive potassium channels and modulates the interleukin-6/STAT-3 pathway .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine 5’-triphosphate (disodium salt): A triphosphate ester of guanosine that is involved in energy transfer and signal transduction.
Guanosine monophosphate: A monophosphate ester of guanosine that serves as a precursor in the synthesis of guanosine 5’-diphosphate and guanosine 5’-triphosphate.
Guanosine 5’-diphosphate ditromethamine: A derivative of guanosine 5’-diphosphate with similar biochemical properties.
Uniqueness
Guanosine 5’-diphosphate (disodium salt) is unique in its ability to act as a substrate for pyruvate kinase to produce guanosine 5’-triphosphate, which is essential for RNA biosynthesis . Its role in inhibiting the hepcidin-ferroportin complex also distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C10H13N5Na2O11P2 |
|---|---|
Peso molecular |
487.16 g/mol |
Nombre IUPAC |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
Clave InChI |
LTZCGDIGAHOTKN-LGVAUZIVSA-L |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















